Carbamic acid--hexa-2,4-dien-1-ol (1/1)

Description

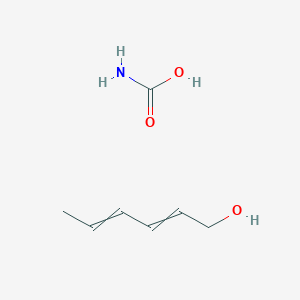

Carbamic acid--hexa-2,4-dien-1-ol (1/1) is a molecular complex or adduct formed between carbamic acid (NH₂COOH) and hexa-2,4-dien-1-ol (C₆H₁₀O). Carbamic acid is a simple amine carboxylic acid known for forming esters (e.g., tert-butyl carbamates) and salts, while hexa-2,4-dien-1-ol (sorbic alcohol) is an unsaturated dienol with applications in flavoring and synthesis .

Properties

CAS No. |

197075-23-3 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

carbamic acid;hexa-2,4-dien-1-ol |

InChI |

InChI=1S/C6H10O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h2-5,7H,6H2,1H3;2H2,(H,3,4) |

InChI Key |

LZVFKGJVUBSDTN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCO.C(=O)(N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid–hexa-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 2,4-hexadien-1-ol reacts with maleic anhydride . This reaction typically requires moderate to high temperatures and may be conducted under pressure to enhance the yield .

Industrial Production Methods

In industrial settings, the production of carbamic acid–hexa-2,4-dien-1-ol often involves the catalytic hydrogenation of sorbic acid. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–hexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Carbamic acid–hexa-2,4-dien-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid–hexa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. These reactions are stereospecific and can lead to the formation of complex molecular architectures .

Comparison with Similar Compounds

Structural and Functional Analogues

Hexa-2,4-dien-1-ol (Sorbic Alcohol)

- CAS : 17102-64-6 (E,E-isomer) ; 111-28-4 (regulatory listing) .

- Structure: Conjugated dienol with trans-trans configuration.

- Properties : Used as a flavoring agent with regulated limits (e.g., 4 mg/kg in certain foods) . Exhibits lower toxicity compared to carbamic acid derivatives.

- Key Difference : The absence of a carbamic acid moiety reduces reactivity toward nucleophiles and amines, making it more stable in food applications.

Hexa-2,4-dienoic Acid (Sorbic Acid)

- CAS : 110-44-1 .

- Structure: Conjugated dienoic acid.

- Properties : Widely used as a preservative due to antimicrobial activity. Classified under GHS for general handling .

- Key Difference : The carboxylic acid group enhances solubility in aqueous systems compared to the alcohol or carbamate forms.

Carbamic Acid Esters (e.g., tert-Butyl Derivatives)

- Example CAS : 862700-39-8 (a tert-butyl carbamate ester) .

- Structure : Carbamic acid linked to protective groups (e.g., tert-butyl).

- Properties : Common in peptide synthesis; exhibit acute toxicity (oral, dermal) and irritancy .

- Key Difference : Esters are more stable than the parent carbamic acid or its adducts, enabling controlled release in synthetic pathways.

Homoallenic Alcohols (e.g., 5-Methyl-1-phenyl-3-tosylhexa-3,4-dien-1-ol)

- Source : Synthetic protocol for allenyl radical-mediated reactions .

- Structure : Features an allene (cumulene) system with tosyl and phenyl substituents.

- Properties : High reactivity in radical-mediated allenylation due to the allene moiety.

- Key Difference: The allene structure and substituents contrast with the conjugated dienol and carbamic acid in the target compound, leading to divergent synthetic applications.

Physicochemical and Toxicological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.